molecular formula C10H17I B8741140 1-Iododec-1-yne CAS No. 67826-81-7

1-Iododec-1-yne

Cat. No. B8741140
CAS RN: 67826-81-7
M. Wt: 264.15 g/mol
InChI Key: PBLBGCHQWNOPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iododec-1-yne is a useful research compound. Its molecular formula is C10H17I and its molecular weight is 264.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iododec-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iododec-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67826-81-7

Molecular Formula

C10H17I

Molecular Weight

264.15 g/mol

IUPAC Name

1-iododec-1-yne

InChI

InChI=1S/C10H17I/c1-2-3-4-5-6-7-8-9-10-11/h2-8H2,1H3

InChI Key

PBLBGCHQWNOPSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml 3-neck round bottom flask is transferred an ethylmagnesium bromide solution, 100 ml of 3.0M in dried ether, 0.30 mole, under an argon atmosphere. The contents are cooled to about 0° to 3° C. in a solution of 1-decyne, 25 grams, 0.1808 mole, and 50 ml of dried ether are added dropwise into the reaction mixture over a period of 1.5 hours. Thereafter the mixture is warmed to 35°-38° C. and maintained at that temperature for an additional hour. The mixture is then cooled to about 15° C. and powdered iodine, 80 g., 0.315 mole, is slowly added through a solid addition funnel over a period of about 1.5 hours. The reaction is maintained at 30° C. for approximately 2.5 additional hours. In the meantime, an additional 150 ml of dried ether is added to limit the viscosity increase during the reaction. In the work-up process, 200-300 ml of ether are added and the contents hydrolyzed by slowly pouring them into two liters of cold, dilute acetic acid having a pH of about 1-2. The organic phase is extracted with ether and washed several times with 10 percent Na2S2O3 solution to remove the unreacted iodine. Washing continues until the organic phase exhibits a clear color. Following this, the phase is washed several times with water and dried over MgSO4. The solvent is removed by means of a rotary evaporator, and the oily crude product is purified by column chromatography, using silica gel absorbent and hexane as an eluent. The yield is about 90 percent based on 1-decyne used, of a pale yellow liquid, 43.0 grams, 0.1629 mole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
250 (± 50) mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.